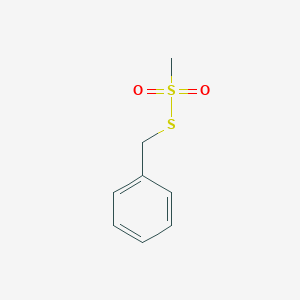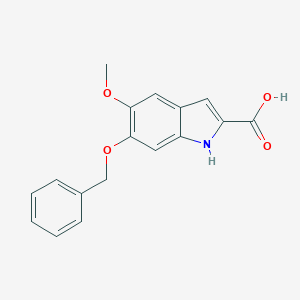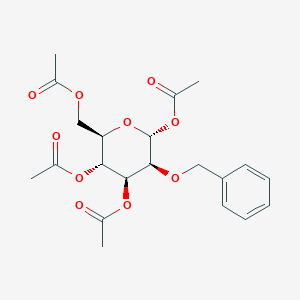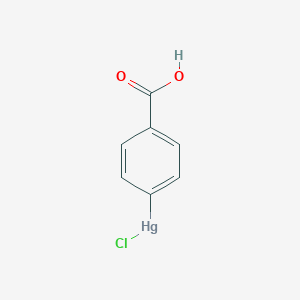
4-氯汞苯甲酸
描述
4-Chloromercuribenzoic acid, also known as (4-carboxyphenyl)chloromercury, is an organomercury compound. It is primarily used as a protease inhibitor in molecular biology applications. This compound reacts with thiol groups in proteins, making it an effective inhibitor of enzymes that depend on thiol reactivity, such as cysteine proteases like papain and acetylcholinesterase .
科学研究应用
4-Chloromercuribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the titrimetric quantification of thiol groups in proteins.
Biology: The compound serves as a protease inhibitor, particularly for enzymes dependent on thiol reactivity.
Medicine: It is employed in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the synthesis of other organomercury compounds and in analytical chemistry for detecting thiol groups
作用机制
Target of Action
4-Chloromercuribenzoic acid (PCMB) primarily targets thiol groups in proteins . These thiol groups are found in enzymes that are dependent on thiol reactivity, including cysteine proteases such as papain and acetylcholinesterase . The thiol groups play a crucial role in the function of these enzymes, and their modification can significantly affect the enzyme’s activity.
Mode of Action
PCMB interacts with its targets by reacting with the thiol groups in proteins . This reaction inhibits the function of enzymes that are dependent on thiol reactivity . As a result, the activity of these enzymes, including cysteine proteases and acetylcholinesterase, is reduced .
Biochemical Pathways
The primary biochemical pathway affected by PCMB is the activity of cysteine proteases and other thiol-reactive enzymes . By inhibiting these enzymes, PCMB can disrupt the normal biochemical processes in which these enzymes are involved. For instance, the inhibition of cysteine proteases can affect protein degradation and other proteolytic processes .
Result of Action
The primary molecular effect of PCMB’s action is the modification of thiol groups in proteins, leading to the inhibition of thiol-reactive enzymes . This can result in changes in cellular processes that depend on the activity of these enzymes. For example, the inhibition of cysteine proteases can affect protein degradation processes within the cell .
生化分析
Biochemical Properties
4-Chloromercuribenzoic acid interacts with thiol groups in proteins, making it an inhibitor of enzymes that are dependent on thiol reactivity . This includes cysteine proteases such as papain and acetylcholinesterase . Due to this reactivity with thiols, 4-Chloromercuribenzoic acid is also used in titrimetric quantification of thiol groups in proteins .
Cellular Effects
The cellular effects of 4-Chloromercuribenzoic acid are primarily related to its role as a protease inhibitor. By inhibiting enzymes that are dependent on thiol reactivity, it can influence cell function
Molecular Mechanism
At the molecular level, 4-Chloromercuribenzoic acid exerts its effects through binding interactions with biomolecules. It reacts with thiol groups in proteins, leading to the inhibition of enzymes that require thiol reactivity for their function . This includes enzymes like cysteine proteases and acetylcholinesterase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromercuribenzoic acid typically involves the reaction of benzoic acid derivatives with mercuric chloride. The process can be summarized as follows:
Starting Material: Benzoic acid or its derivatives.
Reagent: Mercuric chloride (HgCl₂).
Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-Chloromercuribenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.
化学反应分析
Types of Reactions: 4-Chloromercuribenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Complexation Reactions: The mercury atom can form complexes with various ligands.
Common Reagents and Conditions:
Thiol Reagents: The compound reacts with thiol-containing reagents, leading to the formation of mercaptides.
Aqueous Medium: Many reactions involving 4-Chloromercuribenzoic acid are carried out in aqueous solutions to facilitate the interaction between reactants.
Major Products: The major products formed from these reactions include substituted benzoic acid derivatives and various mercury complexes.
相似化合物的比较
4-Aminophenylmercuric acetate: Another organomercury compound used in similar applications.
p-Hydroxymercuribenzoic acid: Shares similar inhibitory properties and applications.
Uniqueness: 4-Chloromercuribenzoic acid is unique due to its specific reactivity with thiol groups, making it a valuable tool in molecular biology for studying thiol-dependent enzymes. Its ability to form stable complexes with mercury also distinguishes it from other similar compounds .
属性
IUPAC Name |
(4-carboxyphenyl)mercury(1+);chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOUMNUDGGHIW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClHgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59-85-8 | |
| Record name | p-Chloromercuribenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-CHLOROMERCURIBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1LE0WZ4BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


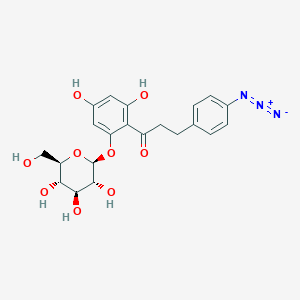
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
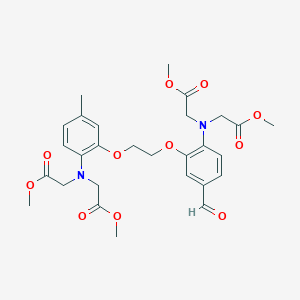
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
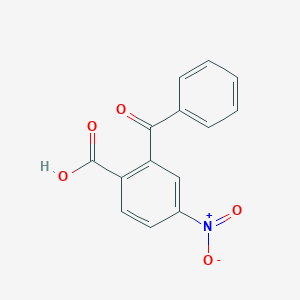
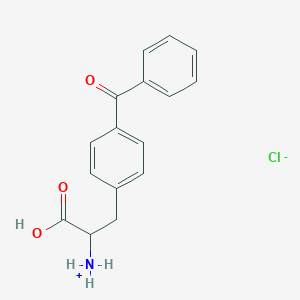
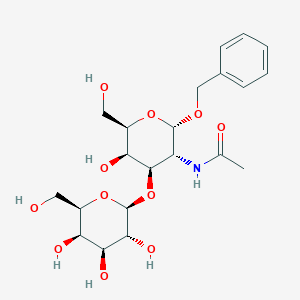
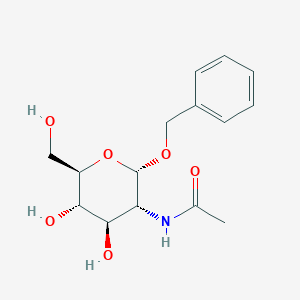
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
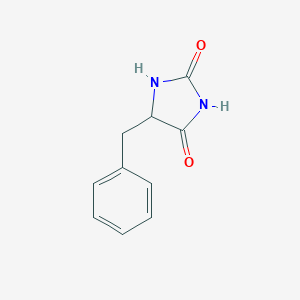
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
